1-Ethenyl-3-iodobenzene
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Overview
Description
Scientific Research Applications
Homogeneous Catalytic Carbonylation
1-Ethenyl-3-iodobenzene (iodoarenes) serves as a substrate in palladium-catalyzed aminocarbonylation reactions, facilitating the high-yield synthesis of Weinreb amides. This process demonstrates chemoselectivity, producing Weinreb amides as pure products under specific conditions, showcasing its utility in synthesizing complex organic compounds (Takács, Petz, & Kollár, 2010).
Palladium-mediated Coupling
It plays a critical role in the development of novel palladium-mediated coupling methods for synthesizing benzo[b]thiophenes, which are crucial intermediates for creating tubulin binding agents. This approach highlights its importance in drug discovery and development (Flynn, Verdier-Pinard, & Hamel, 2001).
Methanol to Hydrocarbons Conversion
In the conversion of methanol to hydrocarbons over zeolite H-ZSM-5, the study of olefinic species reveals the mechanistic intricacies of catalyst deactivation and product formation, indicating its potential in refining and petrochemical applications (Bjørgen et al., 2007).
Theoretical Studies
Theoretical studies on ethylbenzenium ions, including 1-Ethenyl-3-iodobenzene, help elucidate mechanisms for ethene splitting and pi complex formation, contributing to a deeper understanding of chemical reactions at the molecular level (Kolboe, Svelle, & Arstad, 2009).
Safety And Hazards
properties
IUPAC Name |
1-ethenyl-3-iodobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7I/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENCBLICVDCSAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446115 |
Source
|
Record name | 1-ethenyl-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethenyl-3-iodobenzene | |
CAS RN |
4840-92-0 |
Source
|
Record name | 1-ethenyl-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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